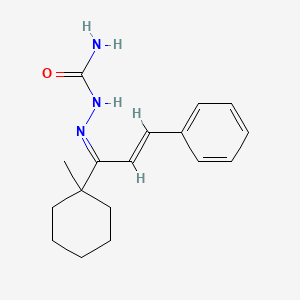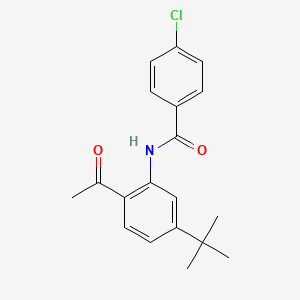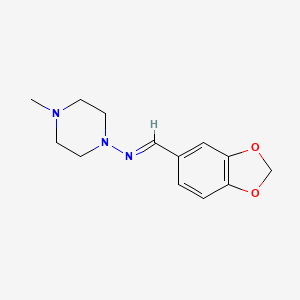![molecular formula C20H28N6O B5523569 4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5523569.png)
4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that often display significant biological activity, as evidenced by related research. For instance, compounds with piperidine and imidazol derivatives are frequently explored for their potential pharmacological properties.
Synthesis Analysis
The synthesis of similar compounds typically involves complex organic reactions. For example, Shin et al. (2013) reported the synthesis of 5(R)-[1,2,3]triazolylmethyl and (5R)-[(4-F-[1,2,3]triazolyl)methyl]oxazolidinones with various piperidine groups, highlighting the multifaceted nature of such syntheses (Shin et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques like crystallography and spectroscopy. For instance, Yıldırım et al. (2006) analyzed the structure of a related compound, revealing specific features like planar rings and chair conformations in piperidine rings (Yıldırım et al., 2006).
Chemical Reactions and Properties
Compounds in this category often participate in a variety of chemical reactions, forming new derivatives with potential bioactive properties. For instance, Krolenko et al. (2016) synthesized new derivatives with strong antimicrobial activity, showcasing the chemical versatility of these compounds (Krolenko et al., 2016).
Physical Properties Analysis
The physical properties of such compounds can be determined using various analytical techniques. While specific studies on the physical properties of this exact compound are not available, research on similar compounds can provide insights into solubility, melting points, and crystalline structures.
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity, stability, and functionality, are often determined through experimental and computational methods. Studies like those conducted by Wei et al. (2007) and Rajkumar et al. (2014) can shed light on these aspects for similar compounds (Wei et al., 2007), (Rajkumar et al., 2014).
Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationship (SAR) Studies
A comprehensive study on the synthesis and SAR of piperazin-1-yl substituted unfused heterobiaryls, including compounds related to the specified chemical structure, aimed to identify the structural features influencing their binding affinity to 5-HT7 receptors. This research provided insights into the importance of specific substitutions for enhancing receptor binding affinity and highlighted the potential of these compounds as 5-HT7 receptor antagonists with varied selectivity profiles, suggesting applications in neurological and psychiatric disorders (Strekowski et al., 2016).
Antimicrobial Activity
New 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, containing elements similar to the given chemical structure, were synthesized and exhibited strong antimicrobial activity. This study highlights the potential of these compounds in developing new antimicrobial agents, contributing to the fight against microbial resistance (Krolenko et al., 2016).
Pharmaceutical Analysis
Research involving the preparation of a ketoconazole ion-selective electrode, which includes similar chemical functionalities, emphasizes the utility of such compounds in pharmaceutical analysis. This study demonstrates their effectiveness in determining ketoconazole levels in biological fluids and pharmaceutical preparations, indicating their application in quality control and drug monitoring processes (Shamsipur & Jalali, 2000).
Metal-Based Chemotherapy
The study on novel metal-based chemotherapy against tropical diseases involving complexes with imidazole derivatives, closely related to the specified compound, provides insights into the design of new therapeutic agents. These complexes demonstrate potential applications in treating diseases like malaria and leishmaniasis, showcasing the versatility of such compounds in medicinal chemistry (Navarro et al., 2000).
Mécanisme D'action
The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
Propriétés
IUPAC Name |
4-[5-(imidazol-1-ylmethyl)-4-methyl-1,2,4-triazol-3-yl]-1-[(5-propylfuran-2-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-3-4-17-5-6-18(27-17)13-25-10-7-16(8-11-25)20-23-22-19(24(20)2)14-26-12-9-21-15-26/h5-6,9,12,15-16H,3-4,7-8,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZMQGJKUBAVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(O1)CN2CCC(CC2)C3=NN=C(N3C)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methyl-2-buten-1-yl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5523487.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5523489.png)
![3-[(3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523491.png)

![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5523503.png)

![2,5-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5523523.png)

![1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide](/img/structure/B5523538.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate](/img/structure/B5523553.png)
![6-methyl-2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5523568.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523575.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5523580.png)